molecular formula C7H7ClOS B1588382 3-Chloro-1-(thiophen-2-yl)propan-1-one CAS No. 40570-64-7

3-Chloro-1-(thiophen-2-yl)propan-1-one

Cat. No. B1588382
CAS RN: 40570-64-7
M. Wt: 174.65 g/mol
InChI Key: MSLOAFIOTOHDIE-UHFFFAOYSA-N
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Description

“3-Chloro-1-(thiophen-2-yl)propan-1-one” is a chemical compound with the molecular formula C7H7ClOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3-Chloro-1-(thiophen-2-yl)propan-1-one” consists of a thiophene ring attached to a propanone group with a chlorine atom . Thiophene is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, can undergo various chemical reactions. For instance, thiopropamine, a thiophene derivative, is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Hydroxy Pyrazolines : Research by Parveen et al. (2008) involved converting 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one into 2,3-dibromo-3-phenyl-1-(thiophen-2-yl)propan-1-one, leading to the formation of hydroxy pyrazolines. This process was characterized by various spectroscopic methods (Parveen, Iqbal, & Azam, 2008).
  • Antimicrobial Activity Studies : Naganagowda and Petsom (2011) researched the synthesis of new compounds from 3-chloro-1-benzothiophene-2-carbonylchloride and tested them for antibacterial activity, indicating potential in antimicrobial applications (Naganagowda & Petsom, 2011).

Electropolymerization and Material Science

  • Copper(II) Complex Formation : Oyarce et al. (2017) synthesized a β-diketone complex of copper(II) using 1-(thiophen-2-yl)propane-1,3-dione and studied its electropolymerization, offering insights into new materials for electronic applications (Oyarce et al., 2017).

Organic Chemistry and Drug Synthesis

  • Synthesis of Chalcones and Pyrazoles : Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to create a diverse library of compounds, demonstrating its versatility in organic synthesis and drug development (Roman, 2013).

Future Directions

Thiophene and its derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are used in the synthesis of advanced compounds with a variety of biological effects, making them a topic of interest for medicinal chemists . Therefore, the future directions in this field could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-chloro-1-thiophen-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLOAFIOTOHDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428805
Record name 3-Chloro-1-(2-thienyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(thiophen-2-yl)propan-1-one

CAS RN

40570-64-7
Record name 3-Chloro-1-(2-thienyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40570-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1-(2-thienyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 3-chloro-1-(2-thienyl)
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Synthesis routes and methods I

Procedure details

18.1 g of 3-chloropropionyl chloride (142 mmol) are solubilized in dichloromethane (50 mL). The obtained solution is dropwise added to a suspension of AlCl3 (21.6 g; 160 mmoles) in dichloromethane (100 mL). It is left under stirring for 15 minutes at room temperature. A solution of thiophene (12.0 g; 142 mmoles) in dichloromethane (50 mL) is then slowly added while maintaining the temperature at 0° C. At the end the temperature is let to rise to room temperature while stirring for 4 hours. The reaction mixture is poured in a water/ice mixture and then extraction is carried out with diethyl ether. The organic phase is anhydrified with sodium sulphate, filtered and the solvent removed under vacuum. 23.9 g of 3-chloro-1-(thiophen-2-yl)propan-1-one are obtained (yellow oil, yield 99%). Rf=0.75 (ligroin/ethyl acetate 7/3 volume/volume); 1H NMR (CDCl3) δ (ppm): 7.66 (dd, 1H, ArH), 7.60 (dd, 1H, ArH); 7.07 (dd, 1H, ArH), 3.82 (t, 2H, CH2); 3.31 (t, 2H, CH2); 13C NMR (CDCl3) δ (ppm): 189.5, 143.6, 134.4, 132.5, 128.3, 41.8, 38.6; FT-IR (film) νmax: 3093.3, 1657.7, 1413.0, 1240.3, 850.4, 720.7 cm−1.
Quantity
18.1 g
Type
reactant
Reaction Step One
Name
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Chloropropionyl chloride (12 mL, 130 mmol) in dry dichloromethane (50 mL) was added dropwise at −5° C. to a stirred suspension of aluminium chloride (18.8 g, 141 mmol) in dry dichloromethane (100 mL). The resulting suspension was allowed to stir at −5° C. for 10 mins before a solution of thiophene (10 g, 118 mmol) in dry dichloromethane (50 mL) was added dropwise. The resulting orange solution was stirred at −5° C. for 1 hr before being carefully dropped onto crushed ice (200 g). The organic phase was separated and dried (MgSO4), the solvent was then passed through a pad of celite/charcoal to remove any colour. Removal of the solvent in vacuo resulted in the title compound as a colourless oil (20 g, 100%); δH (300 MHz, CDCl3) 7.75 (1H, d, Ar), 7.68 (1H, d, Ar), 7.15 (1H, m, Ar), 3.90 (2H, t, J=7 Hz, CH2), 3.38 (2H, t, J=7 Hz, CH2).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LMR Solano, NMT Lourenço - Química Nova, 2015 - SciELO Brasil
The use of biocatalysts in synthetic chemistry is a conventional methodology for preparing enantiomerically enriched compounds. Despite this fact, the number of experiments in …
Number of citations: 3 www.scielo.br
MF Danish Shahzad, A Saeed - … : Chemoenzymatic Synthesis of …, 2019 - books.google.com
The central nervous system (CNS) controls much of the body, including significant activities such as keeping the heart beating and breathing (Schwartz et al., 2000; Morten et al., 2006; …
Number of citations: 0 books.google.com
ZQ Ren, Y Liu, XQ Pei, HB Wang, ZL Wu - Journal of Molecular Catalysis B …, 2015 - Elsevier
The blockbuster antidepressant drug duloxetine contains one stereo-center derived from chiral alcohol intermediates. The stereoselective bioreductive production of five of such …
Number of citations: 25 www.sciencedirect.com
Y Zhu, K Lin, D Ye, W Zhou - Tetrahedron letters, 2015 - Elsevier
A novel Friedel–Crafts alkylation of α- or β-naphthols with a variety of β-haloketones is described. The reaction was environmentally-friendly performed under mild conditions without …
Number of citations: 6 www.sciencedirect.com
ACLM Carvalho, TS Fonseca, MC Mattos… - International journal of …, 2015 - mdpi.com
Biocatalysis offers an alternative approach to conventional chemical processes for the production of single-isomer chiral drugs. Lipases are one of the most used enzymes in the …
Number of citations: 130 www.mdpi.com

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